

# In-Depth Technical Guide to the Structure and Synthesis of DD-03-171

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## Compound of Interest

Compound Name: **DD-03-171**

Cat. No.: **B606998**

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## Abstract

**DD-03-171** is a potent and selective degrader of Bruton's tyrosine kinase (BTK), a key therapeutic target in B-cell malignancies. As a Proteolysis Targeting Chimera (PROTAC), **DD-03-171** functions by inducing the ubiquitination and subsequent proteasomal degradation of BTK. This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of **DD-03-171**, along with detailed experimental protocols for its synthesis and biological characterization.

## Structure and Physicochemical Properties

**DD-03-171** is a heterobifunctional molecule comprising three key components: a ligand that binds to BTK (derived from the inhibitor CGI1746), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (derived from thalidomide), and a saturated hydrocarbon linker that connects the two ligands.<sup>[1]</sup>

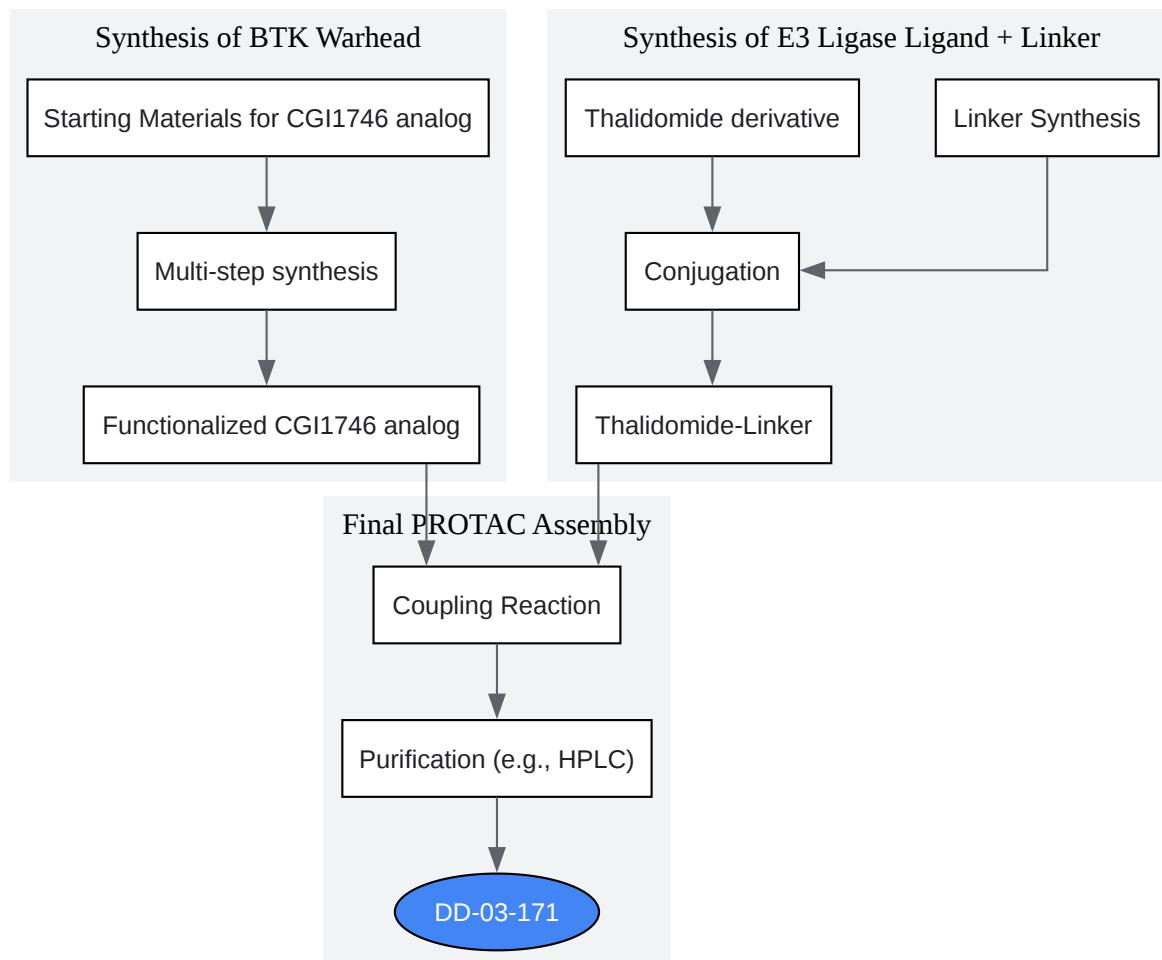
Table 1: Physicochemical Properties of **DD-03-171**

Property	Value	Reference
IUPAC Name	4-(tert-Butyl)-N-(3-(6-((4-(4-(6-(2-((2,6-dioxopiperidin-3-yl)-1,3-dioxoisooindolin-4-yl)amino)acetamido)hexyl)pipe-razine-1-carbonyl)phenyl)amino)-4-methyl-5-oxo-4,5-dihdropyrazin-2-yl)-2-methylphenyl)benzamide	[2]
Molecular Formula	C55H62N10O8	[3][4]
Molecular Weight	991.16 g/mol	[3][4]
CAS Number	2366132-45-6	[3][4]
Appearance	Solid	[5]
Purity	≥98% (HPLC)	[3][4]
Solubility	Soluble to 50 mM in DMSO	[4]
Storage	Store at -20°C	[3][4]

## Synthesis of DD-03-171

The synthesis of **DD-03-171** involves a multi-step process that includes the preparation of the BTK-binding moiety, the CRBN ligand with a linker, and their subsequent coupling. While the exact, detailed experimental protocol for the complete synthesis of **DD-03-171** is not publicly available in a step-by-step format, the general synthetic strategy can be inferred from the literature on PROTAC synthesis. The key steps involve the synthesis of a functionalized CGI1746 analog and a thalidomide derivative with a linker, followed by their conjugation.

A general workflow for the synthesis is depicted below.

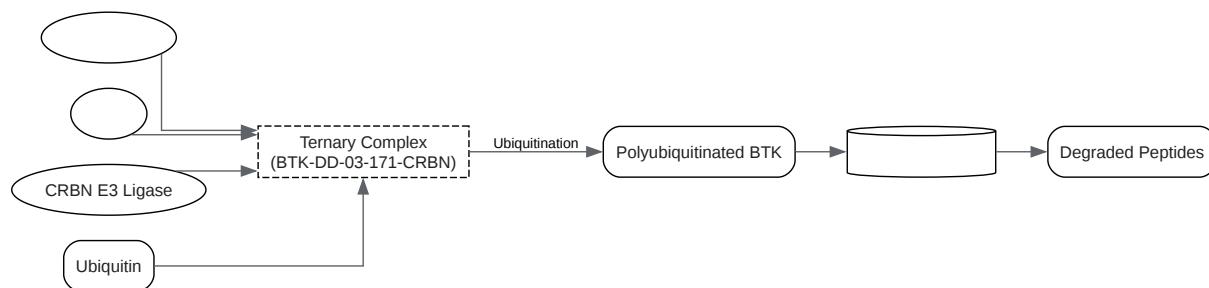
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**Figure 1:** General synthetic workflow for **DD-03-171**.

## Mechanism of Action

**DD-03-171** operates through the PROTAC mechanism to induce the degradation of BTK. The molecule simultaneously binds to BTK and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BTK. The polyubiquitinated BTK is then recognized and

degraded by the 26S proteasome.[3][4] In addition to BTK, **DD-03-171** also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are known neosubstrates of CRBN.[3] This "triple degradation" may contribute to its enhanced anti-proliferative effects in B-cell malignancies.



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**Figure 2:** Signaling pathway of **DD-03-171**-mediated BTK degradation.

## Biological Activity

**DD-03-171** is a highly potent and selective degrader of BTK. It demonstrates significant anti-proliferative activity in various mantle cell lymphoma (MCL) cell lines and is also effective against the ibrutinib-resistant C481S-BTK mutant.[3]

Table 2: Biological Activity of **DD-03-171**

Assay	Cell Line / Condition	Value	Reference
BTK Degradation (DC50)	Biochemical Assay	5.1 nM	[3][4]
Anti-proliferation (EC50)	Mino (MCL) cells	12 nM	[6]
Anti-proliferation (EC50)	TMD8 (DLBCL) cells	29.2 nM	[6]
Kinase Selectivity	Panel of 468 kinases at 1 $\mu$ M	No significant binding	[3][4]

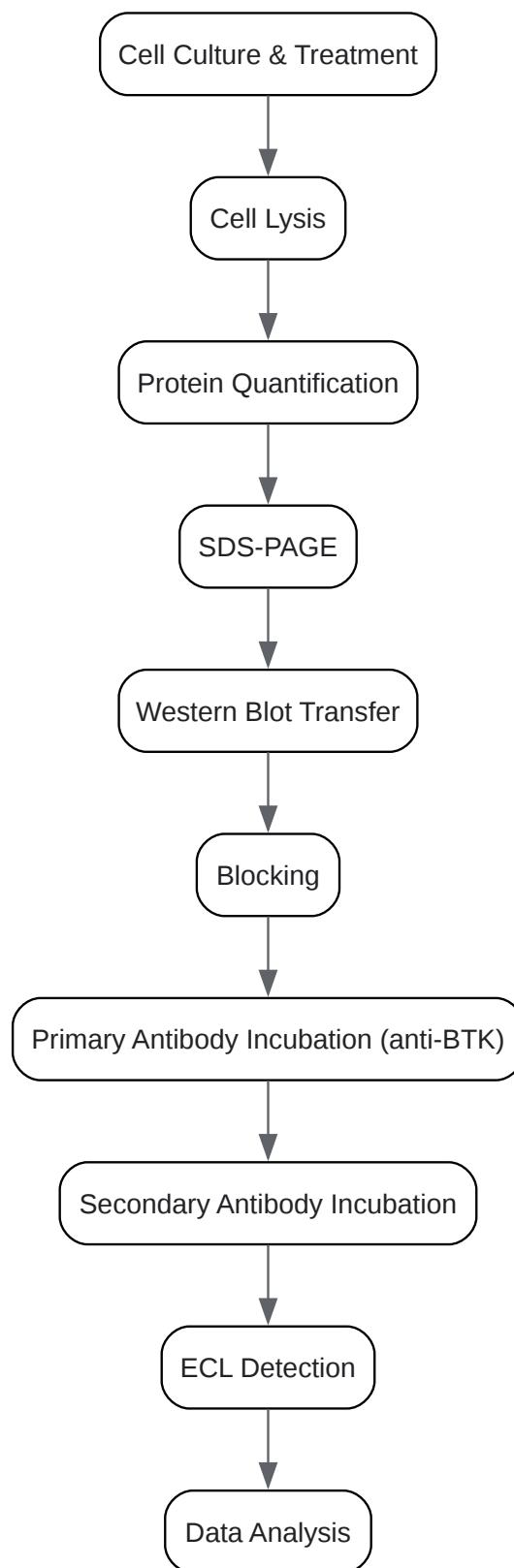
## Experimental Protocols

### Western Blotting for BTK Degradation

This protocol is to assess the degradation of BTK in cells treated with **DD-03-171**.

- Cell Culture and Treatment:
  - Culture mantle cell lymphoma (MCL) cells (e.g., Mino) in appropriate media and conditions.
  - Seed cells at a suitable density in multi-well plates.
  - Treat cells with varying concentrations of **DD-03-171** (e.g., 1 nM to 10  $\mu$ M) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
- Cell Lysis:
  - Harvest the cells and wash with ice-cold PBS.
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Protein Quantification:

- Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE and Western Blotting:
  - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  - Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against BTK (specific validated antibodies should be used) overnight at 4°C.
  - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  - Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or  $\beta$ -actin) to ensure equal protein loading.



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**Figure 3:** Experimental workflow for Western Blotting.

## Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

- Cell Seeding:
  - Seed MCL cells in opaque-walled 96-well plates at a predetermined optimal density in a final volume of 100 µL per well.
  - Incubate the plates overnight to allow cells to adapt.
- Compound Treatment:
  - Prepare serial dilutions of **DD-03-171** in culture medium.
  - Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and no-cell controls (medium only).
  - Incubate the plates for a specified period (e.g., 72 hours).
- Assay Procedure:
  - Equilibrate the plates to room temperature for approximately 30 minutes.
  - Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
  - Add 100 µL of the CellTiter-Glo® reagent to each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
  - Measure the luminescence using a plate reader.
  - Subtract the background luminescence (no-cell control) from all experimental wells.

- Normalize the data to the vehicle control (set as 100% viability).
- Plot the cell viability against the log of the compound concentration and determine the EC50 value using a non-linear regression curve fit.

## In Vivo Efficacy

**DD-03-171** has demonstrated significant in vivo efficacy in reducing tumor burden and extending survival in lymphoma patient-derived xenograft (PDX) models.<sup>[3]</sup> In these studies, **DD-03-171** treatment resulted in the degradation of BTK in vivo.<sup>[3]</sup>

Table 3: In Vivo Pharmacokinetics of **DD-03-171**

Parameter	Value	Condition	Reference
Half-life (T <sub>1/2</sub> )	2.28 h	10 mg/kg IP	[6]
Clearance (CL)	307 ml/min/Kg	10 mg/kg IP	[6]

## Conclusion

**DD-03-171** is a potent and selective BTK degrader with a "triple degrader" mechanism of action that also targets IKZF1 and IKZF3. Its ability to overcome ibrutinib resistance and its significant in vivo efficacy make it a promising therapeutic candidate for the treatment of B-cell malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and drug development.

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